molecular formula C18H19N5O B11423887 5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11423887
M. Wt: 321.4 g/mol
InChI Key: ORFCLGWDVGBJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole core.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction where a benzyl halide reacts with the triazole.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzyl and phenylethyl groups can be modified through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-benzyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the benzyl and phenylethyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

5-amino-1-benzyl-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O/c19-17-16(18(24)20-12-11-14-7-3-1-4-8-14)21-22-23(17)13-15-9-5-2-6-10-15/h1-10H,11-13,19H2,(H,20,24)

InChI Key

ORFCLGWDVGBJQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.